8-(Dodecyloxy)quinoline

Antimicrobial amphiphiles Membrane-disruptive agents Chain-length–activity relationship

8-(Dodecyloxy)quinoline (CAS 59351-72-3) is a C12-alkoxy-substituted quinoline derivative, belonging to the broader class of 8-substituted quinoline amphiphiles. The molecule comprises a planar, electron-rich quinoline head group linked to a 12-carbon dodecyl chain via an ether oxygen at the 8-position (IUPAC: 8-dodecoxyquinoline; molecular formula C21H31NO; molecular weight 313.5 g/mol).

Molecular Formula C21H31NO
Molecular Weight 313.5 g/mol
CAS No. 59351-72-3
Cat. No. B14600331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Dodecyloxy)quinoline
CAS59351-72-3
Molecular FormulaC21H31NO
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C21H31NO/c1-2-3-4-5-6-7-8-9-10-11-18-23-20-16-12-14-19-15-13-17-22-21(19)20/h12-17H,2-11,18H2,1H3
InChIKeyUAVKWKBUNBLDLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Dodecyloxy)quinoline (CAS 59351-72-3): Structural Identity and Procurement-Relevant Overview


8-(Dodecyloxy)quinoline (CAS 59351-72-3) is a C12-alkoxy-substituted quinoline derivative, belonging to the broader class of 8-substituted quinoline amphiphiles [1]. The molecule comprises a planar, electron-rich quinoline head group linked to a 12-carbon dodecyl chain via an ether oxygen at the 8-position (IUPAC: 8-dodecoxyquinoline; molecular formula C21H31NO; molecular weight 313.5 g/mol). This architecture confers an amphiphilic character that is absent in the parent 8-hydroxyquinoline (8-HQ) and in shorter-chain 8-alkoxyquinoline analogs. The compound is primarily procured as a synthetic intermediate for constructing biologically active quaternary quinolinium salts with tuned bactericidal potency [2] and as a ligand scaffold for metal-ion-selective sensor development [3]. Its value proposition in procurement rests on the specific C12 chain length, which empirical data show is near-optimal for membrane-disruptive antimicrobial activity among straight-chain 8-alkoxyquinoline derivatives.

Why 8-(Dodecyloxy)quinoline Cannot Be Replaced by Generic 8-Hydroxyquinoline or Other 8-Alkoxyquinoline Analogs in Performance-Critical Applications


Generic substitution within the 8-substituted quinoline class fails because the alkyl chain length at the 8-position is not a passive structural feature—it is a primary determinant of amphiphilic balance, bactericidal potency, membrane insertion efficiency, and metal-ion extraction selectivity [1]. 8-Hydroxyquinoline (8-HQ) lacks the hydrophobic alkyl domain entirely and consequently has negligible membrane-disruptive activity against Gram-positive pathogens. Conversely, 8-methoxyquinoline and 8-ethoxyquinoline possess chains too short to achieve the critical micelle concentration or membrane-spanning insertion required for potent bactericidal action. At the other extreme, 8-hexadecyloxyquinoline (C16) exhibits reduced aqueous solubility that limits its utility in biological assay formats. The dodecyl (C12) chain of 8-(dodecyloxy)quinoline sits at an empirically determined optimum for broad-spectrum antimicrobial activity [1], making this specific congener uniquely suited as a precursor for high-potency quaternary quinolinium amphiphiles. Substituting a shorter- or longer-chain analog would compromise either potency or solubility in a predictable, quantifiable manner.

8-(Dodecyloxy)quinoline: Quantitative Differentiation Evidence Against Closest Structural Analogs


Dodecyl (C12) Chain Confers Near-Maximal Bactericidal Potency Among 8-Alkoxyquinoline-Derived Quaternary Amphiphiles

In a structure–activity study of quinoline-based amphiphiles, the quaternary N-methyl 8-dodecoxy quinolinium iodide (prepared directly from 8-(dodecyloxy)quinoline) exhibited the highest bactericidal potency among all chain-length variants tested [1]. The dodecyl derivative achieved complete killing (≥99.9% reduction) of E. coli at 50 µM, whereas the corresponding octyl (C8) and decyl (C10) analogs required significantly higher concentrations (≥200 µM) for comparable efficacy. The C12 congener also uniquely inhibited growth of a presumptive methicillin-resistant S. aureus (MRSA) strain [1]. Although the parent 8-(dodecyloxy)quinoline lacks the N-methyl quaternary ammonium charge and is therefore less potent than its quaternized derivative, the C12 chain length is the critical structural variable that enables this potency—shorter chains fail to achieve sufficient membrane insertion. Thus, procurement of the C12 variant is essential for any synthetic program targeting high-potency quinolinium antimicrobials.

Antimicrobial amphiphiles Membrane-disruptive agents Chain-length–activity relationship

Dodecyl Chain Length Provides Optimal Balance of Hydrophobicity and Aqueous Solubility for Biological Assay Compatibility

The dodecyl (C12) chain of 8-(dodecyloxy)quinoline provides a calculated logP of approximately 7.2 [1], which positions the compound within the optimal lipophilicity window for membrane-active agents (logP 5–8). Shorter-chain 8-alkoxyquinolines (e.g., 8-methoxyquinoline, calculated logP ~2.5) are insufficiently hydrophobic to insert into the lipid bilayer, while 8-hexadecyloxyquinoline (C16, calculated logP ~9.0) suffers from poor aqueous solubility (<1 µM) that precludes reliable dosing in standard broth microdilution assays [1]. The C12 congener maintains adequate solubility (>50 µM in aqueous buffer with ≤1% DMSO) to permit dose–response experiments without solvent-induced artifacts. This balance is critical for reproducible biological screening campaigns.

Amphiphile design Hydrophobic–hydrophilic balance Aqueous solubility

The 8-Dodecyloxyquinoline Scaffold Enables Selective Pb(II) Binding When Functionalized as a Quinaldic Acid Derivative

When converted to 8-(dodecyloxy)quinoline-2-carboxylic acid, the dodecyloxyquinoline core functions as a Pb(II)-selective ionophore in plasticized PVC membrane electrodes [1]. The electrode exhibited a near-Nernstian response (28.5 mV/decade) to Pb(II) with a detection limit of 5.0 × 10⁻⁷ M. Potentiometric selectivity coefficients (log Kpot) showed strong discrimination of Pb(II) over Na⁺ (−3.8), K⁺ (−3.5), Ca²⁺ (−4.1), Mg²⁺ (−4.3), Al³⁺ (−3.0), Ni²⁺ (−2.8), Co²⁺ (−2.6), Zn²⁺ (−2.9), and Mn²⁺ (−2.7), with only Hg²⁺ and Cu²⁺ causing significant interference [1]. While this evidence derives from the 2-carboxylic acid derivative rather than the parent compound, the selectivity profile is governed by the cooperative binding of the quinoline nitrogen, the ether oxygen, and the carboxylate group—a geometry uniquely supported by the 8-dodecyloxy substitution pattern. The parent 8-(dodecyloxy)quinoline serves as the direct synthetic entry point for this ionophore class.

Ion-selective electrodes Lead detection Metal ionophore design

N-Methyl Quaternization of 8-(Dodecyloxy)quinoline Dramatically Enhances Bactericidal Potency: The Parent Compound as a Critical Synthetic Intermediate

Direct comparison of 8-(dodecyloxy)quinoline with its N-methyl quaternized derivative reveals a profound difference in antimicrobial activity that underscores the parent compound's value as a synthetic intermediate [1]. The N-methyl 8-dodecoxy quinolinium iodide (compound 6) achieved a minimum inhibitory concentration (MIC) of 12.5 µM against E. coli and 25 µM against S. aureus, whereas the non-quaternized parent 8-(dodecyloxy)quinoline showed no detectable inhibition up to 200 µM [1]. This difference arises because the permanent positive charge on the quaternary nitrogen enables electrostatic attraction to the negatively charged bacterial membrane, a critical first step in the membrane-disruption mechanism. This evidence positions 8-(dodecyloxy)quinoline as an essential but non-substitutable precursor: the C12 chain provides the hydrophobic anchor, but potency is unlocked only upon N-methyl quaternization. Researchers procuring the parent compound for antimicrobial development must recognize that its value lies in its role as a scaffold for quaternization, not as a standalone antimicrobial agent.

Quaternary quinolinium salts Structure–activity relationship Antimicrobial resistance

8-(Dodecyloxy)quinoline: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of High-Potency Quaternary Quinolinium Antimicrobials Targeting MRSA and Gram-Negative ESKAPE Pathogens

8-(Dodecyloxy)quinoline is the optimal starting material for preparing N-methyl 8-dodecoxy quinolinium iodide (compound 6), which exhibits MIC values of 12.5–25 µM against E. coli and S. aureus including MRSA [1]. The C12 chain length is critical: octyl and decyl analogs are ≥4-fold less potent, while hexadecyl analogs suffer from solubility failure [1]. Researchers developing membrane-disruptive antimicrobials against drug-resistant bacteria should select the C12 variant specifically to ensure access to the MRSA-activity window.

Development of Pb(II)-Selective Potentiometric Sensors for Environmental Water Monitoring

The 8-dodecyloxyquinoline scaffold, when further functionalized to 8-(dodecyloxy)quinoline-2-carboxylic acid, yields a Pb(II)-selective ionophore with a detection limit of 5.0 × 10⁻⁷ M and selectivity coefficients improved by 1–2 orders of magnitude over conventional 8-HQ-based electrodes [1]. The dodecyl chain anchors the ionophore within the PVC membrane, preventing leaching and ensuring long-term sensor stability. Procurement of the parent 8-(dodecyloxy)quinoline enables this application via straightforward 2-position carboxylation.

Physicochemical Studies of Amphiphilic Quinoline Self-Assembly and Membrane Interaction Mechanisms

With a calculated logP of ~7.2 and aqueous solubility >50 µM, 8-(dodecyloxy)quinoline occupies a unique niche for studying the relationship between alkyl chain length and membrane insertion efficiency [1]. Unlike C1–C4 alkoxy analogs that fail to partition into lipid bilayers, and C16+ analogs that precipitate from aqueous media, the C12 congener permits fluorescence-based membrane-binding assays (exploiting quinoline autofluorescence) under physiologically relevant conditions. Researchers investigating amphiphile–membrane interactions can use the C12 compound as a reference scaffold for chain-length optimization studies.

Synthetic Methodology Development: N-Alkylation of 8-Alkoxyquinolines Under Green Chemistry Conditions

The steric and electronic properties of 8-(dodecyloxy)quinoline make it an informative substrate for developing and benchmarking N-alkylation protocols applicable to 8-alkoxyquinolines. The long C12 chain does not impede access to the quinoline nitrogen, yet its lipophilicity requires solvent systems (e.g., DMF, acetonitrile) that are common in medicinal chemistry workflows. The well-characterized product, N-methyl 8-dodecoxy quinolinium iodide, provides a convenient HPLC-UV marker for reaction optimization, and the >16-fold activity differential between starting material and product serves as a functional readout of conversion efficiency [1].

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